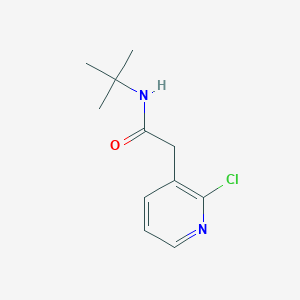

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide typically involves the reaction of 2-chloropyridine with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-chloropyridine, tert-butylamine, acetic anhydride.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: 2-chloropyridine is first reacted with tert-butylamine to form an intermediate. This intermediate is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent product quality.

化学反応の分析

Types of Reactions

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-tert-Butyl-2-(2-aminopyridin-3-yl)acetamide.

Substitution: N-tert-Butyl-2-(2-substituted-pyridin-3-yl)acetamide.

科学的研究の応用

Enzyme Interaction

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to modulation of enzyme activity, influencing the metabolism of drugs and other compounds in the body.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against fungal pathogens. Its mechanism involves the inhibition of ergosterol biosynthesis by targeting the enzyme sterol 14-alpha demethylase (CYP51), essential for maintaining fungal cell membrane integrity. This makes it a candidate for developing antifungal agents.

Anticancer Research

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cell lines and modulate gene expression related to cell cycle regulation. Such properties indicate its usefulness in cancer therapeutics.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents.

Agrochemical Production

The compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides. Its biological activity against pests highlights its potential role in agricultural applications.

Case Studies

-

Antifungal Efficacy Study

- A study demonstrated that this compound effectively inhibited fungal growth in vitro by disrupting ergosterol biosynthesis. The results suggested a dose-dependent response, highlighting its potential as a therapeutic agent against fungal infections.

-

Cancer Cell Line Research

- In experiments involving various cancer cell lines, this compound showed promise in inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways associated with cell survival and proliferation.

作用機序

The mechanism of action of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

類似化合物との比較

Similar Compounds

- N-tert-Butyl-2-(2-fluoropyridin-3-yl)acetamide

- N-tert-Butyl-2-(2-bromopyridin-3-yl)acetamide

- N-tert-Butyl-2-(2-iodopyridin-3-yl)acetamide

Uniqueness

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical properties. This chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

生物活性

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including biochemical interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The primary target for this compound is Sterol 14-alpha demethylase (CYP51) , an enzyme critical in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity. By inhibiting CYP51, this compound disrupts ergosterol production, leading to fungal growth inhibition .

Biochemical Pathways

The compound influences several biochemical pathways:

- Ergosterol Biosynthesis : Inhibition of CYP51 affects the entire pathway, leading to reduced ergosterol levels.

- Cell Signaling : It modulates pathways related to oxidative stress and apoptosis in various cell lines.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies indicate its effectiveness against fungi, with specific attention to its role as a potential treatment for fungal infections due to its mechanism targeting ergosterol synthesis .

Anticancer Effects

Research indicates that this compound may exhibit anticancer properties through:

- Induction of apoptosis in cancer cell lines.

- Modulation of gene expression related to cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using in silico methods. Key parameters include:

- Absorption : Good oral bioavailability predicted.

- Distribution : Likely distributed widely due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

Study 1: Antifungal Activity

In a study examining the antifungal efficacy of various compounds, this compound exhibited potent activity against Candida albicans with an IC50 value significantly lower than conventional antifungals .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in breast cancer cell lines through caspase activation pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Dosage Effects and Toxicity

Research indicates that dosage plays a critical role in the biological effects observed:

- Low Doses : Exhibit therapeutic effects with minimal toxicity.

- High Doses : Associated with adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects were noted, where certain dosage levels triggered significant biological responses .

Summary Table of Biological Activities

特性

IUPAC Name |

N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)14-9(15)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKQFGJXXCUEGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。